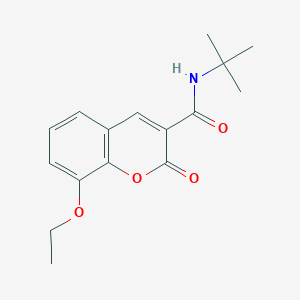

N-(tert-butyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of chromene derivatives typically involves strategies like cyclodehydration, Michael addition, or condensation reactions. For instance, the synthesis of similar chromene carboxamide derivatives has been demonstrated through microwave-assisted methods, offering advantages such as high yields, rapid synthesis, and environmental friendliness due to reduced solvent use (Chavan et al., 2018). Another approach involves metal-free C–C/C–O bond formation, utilizing catalytic amounts of polystyrene-supported p-toluenesulfonic acid (PS-PTSA) for the synthesis of pyrano[3,2-c]chromene derivatives in ethanol at elevated temperatures (Jadhav et al., 2018).

Molecular Structure Analysis

The molecular structure of chromene derivatives is often elucidated through crystallographic studies, revealing insights into their conformation, bond lengths, and angles. For example, the crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides have shown that these molecules are essentially planar and exhibit anti conformations with respect to the C–N rotamer of the amide and cis geometries regarding the chromone ring and the amide carbonyl group (Gomes et al., 2015).

Chemical Reactions and Properties

Chromene derivatives can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, due to their reactive centers. The presence of a carboxamide group further introduces reactivity towards condensation and amide bond formation reactions. For example, tert-butyl nitrite has been used for the synthesis of N-nitrosoamides and carboxylic acids from amides, showcasing the versatility of chromene derivatives in synthetic chemistry (Yedage & Bhanage, 2017).

Physical Properties Analysis

The physical properties of chromene derivatives, such as solubility, melting point, and crystalline structure, can be significantly influenced by substituents like the tert-butyl and ethoxy groups. These modifications can affect the compound's solubility in organic solvents, boiling and melting points, and crystal packing, as seen in related studies on chromene compounds (Li et al., 2013).

Orientations Futures

Propriétés

IUPAC Name |

N-tert-butyl-8-ethoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-5-20-12-8-6-7-10-9-11(15(19)21-13(10)12)14(18)17-16(2,3)4/h6-9H,5H2,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBXFBPRFXFDQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5371184.png)

![N-[(3S*,4S*)-4-hydroxy-1,1-dioxidotetrahydro-3-thienyl]-N-methyl-2-[(2-methylphenyl)thio]acetamide](/img/structure/B5371187.png)

![N-(3-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5371193.png)

![{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5371205.png)

![[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl](phenyl)methanone](/img/structure/B5371219.png)

![N-({1-[(1-isopropyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}methyl)-3-methylbut-2-enamide](/img/structure/B5371223.png)

![1-[2-(propylthio)benzoyl]azepane](/img/structure/B5371241.png)

![4-chloro-N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]benzenecarboximidamide](/img/structure/B5371249.png)

![2-{[3-(pentafluorophenyl)-2-propen-1-yl]amino}ethanol hydrochloride](/img/structure/B5371278.png)

![4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-methoxybenzyl)morpholine](/img/structure/B5371287.png)